molecular formula C11H12N2O B407803 1-(1-Methyl-1H-indol-3-yl)-ethanone oxime CAS No. 29217-11-6

1-(1-Methyl-1H-indol-3-yl)-ethanone oxime

Cat. No.: B407803
CAS No.: 29217-11-6
M. Wt: 188.23g/mol
InChI Key: MNHXYEZCPRBAFD-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Methyl-1H-indol-3-yl)-ethanone oxime is a high-purity chemical building block for researchers exploring the properties of indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, known for its widespread presence in biologically active compounds. Indole-based molecules are frequently investigated for a diverse range of biological activities, including antiviral, anti-inflammatory, anticancer, antimicrobial, and antioxidant effects . This particular oxime derivative serves as a versatile synthetic intermediate, allowing scientists to further functionalize the molecule and develop novel compounds for pharmaceutical and life sciences research. The product is supplied with guaranteed quality and consistency. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-[1-(1-methylindol-3-yl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-8(12-14)10-7-13(2)11-6-4-3-5-9(10)11/h3-7,14H,1-2H3/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHXYEZCPRBAFD-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CN(C2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CN(C2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Route Development for 1 1 Methyl 1h Indol 3 Yl Ethanone Oxime

Retrosynthetic Analysis and Key Precursor Identification for 1-(1-Methyl-1H-indol-3-yl)-ethanone oxime

A retrosynthetic analysis of this compound begins with the disconnection of the C=N bond of the oxime. This identifies the immediate precursor as 1-(1-Methyl-1H-indol-3-yl)ethanone . guidechem.comsigmaaldrich.com This ketone is a pivotal intermediate in the synthetic sequence.

Further disconnection of the ethanone (B97240) at the C3-acetyl bond points to a Friedel-Crafts acylation reaction. This step identifies 1-methylindole (B147185) as a key starting material and an acylating agent like acetyl chloride or acetic anhydride (B1165640) as the corresponding reagent. The synthesis of 1-methylindole can be traced back to the N-alkylation of indole (B1671886) . mdpi.com

This analysis highlights the following key precursors:

1-(1-Methyl-1H-indol-3-yl)ethanone : The direct precursor to the target oxime.

1-Methylindole : The substrate for the C3-acylation.

Indole : The fundamental building block for preparing 1-methylindole.

Acylating agent (e.g., acetyl chloride, acetic anhydride): Necessary for introducing the ethanone group.

Hydroxylamine (B1172632) or its salt (e.g., hydroxylamine hydrochloride): For the final conversion to the oxime. wikipedia.orgorgsyn.org

Classical and Contemporary Approaches to Oxime Formation from Ethanone Precursors

The conversion of the ketone in 1-(1-methyl-1H-indol-3-yl)ethanone to the desired oxime is a well-established transformation. wikipedia.org

Classical Methods: The most traditional method involves reacting the ketone with hydroxylamine or its salt, such as hydroxylamine hydrochloride. wikipedia.orgorgsyn.org This reaction is typically performed in a protic solvent like ethanol (B145695). A base, for instance, pyridine (B92270) or sodium acetate (B1210297), is often added to neutralize the acid byproduct and drive the reaction to completion. orgsyn.org

Contemporary Approaches: Modern synthetic methods aim for milder and more efficient reaction conditions. These include:

Microwave-assisted synthesis: This technique can dramatically shorten reaction times and is often conducted under solvent-free conditions. tandfonline.comtandfonline.com

Alternative Reagents: The use of reagents like O-(trimethylsilyl)hydroxylamine allows for oximation under neutral conditions, which is beneficial for sensitive substrates.

Indole Ring System Functionalization Strategies Preceding Ethanone Derivatization at C3

The functionalization of the indole ring system, specifically the N-methylation to form 1-methylindole, is a critical step prior to C3-acylation.

N-alkylation of indole is commonly achieved by treating it with a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base like sodium hydride. chemicalbook.com The base deprotonates the indole nitrogen, facilitating the nucleophilic attack.

Following the synthesis of 1-methylindole, C3-acylation is typically accomplished via a Friedel-Crafts acylation. The electron-rich C3 position of the indole ring is highly susceptible to electrophilic substitution. rsc.org Milder conditions are often preferred, and methods utilizing acetic anhydride with a Lewis acid catalyst like indium(III) triflate have proven effective. mdpi.com

Chemo-, Regio-, and Stereoselective Synthesis of this compound

Chemoselectivity: The oximation reaction is highly chemoselective for the ketone carbonyl group, leaving the indole ring intact under standard conditions.

Regioselectivity: The C3-acylation of 1-methylindole is a key regioselective step. The inherent electronic properties of the indole nucleus strongly favor electrophilic attack at the C3 position. nih.govrsc.org

Stereoselectivity: The oxime functional group can exist as (E) and (Z) geometric isomers due to restricted rotation around the C=N bond. youtube.com The formation of these isomers is often dependent on reaction conditions like pH and temperature. orgsyn.org While a mixture of isomers is frequently obtained, they can be separated by techniques like chromatography if a single isomer is required. orgsyn.orgacs.org

Development of Green Chemistry Methodologies for this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods for indole derivatives. tandfonline.comtandfonline.comresearchgate.net

Key green approaches applicable to the synthesis of this compound include:

Greener Reagents: Using dimethyl carbonate (DMC) as a non-toxic and biodegradable methylating agent for the N-alkylation step.

Catalyst-free and Solvent-free Reactions: Performing the C3-acylation of indoles with acetic anhydride under solvent-free conditions or in water at high temperatures. rsc.org

Microwave-Assisted Synthesis: Utilizing microwave irradiation for the oximation step can reduce reaction times and the need for volatile organic solvents. tandfonline.comtandfonline.com The use of ionic liquids as recyclable catalysts in aqueous media also represents a green alternative. ijiset.com

Scalable Synthesis Protocols and Process Optimization for Industrial or Large-Scale Research Applications

Scaling up the synthesis from the lab to an industrial or large-scale research setting requires careful optimization of the process.

Process Optimization: This involves fine-tuning reaction parameters such as temperature, concentration, and reagent stoichiometry to maximize yield and purity while ensuring safety and cost-effectiveness.

Scalable Protocols: While batch processing is common, continuous flow chemistry is emerging as a superior alternative for large-scale synthesis. A flow process could involve pumping the starting materials through reactors with immobilized catalysts, allowing for better control and consistency.

Purification: For large-scale production, crystallization is generally the preferred method of purification over chromatography due to its cost-effectiveness and high throughput.

A summary of key reaction steps and considerations for scalable synthesis is provided in the table below:

Reaction StepKey PrecursorsTypical ReagentsScalable Considerations
N-Methylation of Indole IndoleDimethyl carbonate (DMC), Sodium hydrideUse of greener methylating agents; potential for phase-transfer catalysis.
C3-Acylation of 1-Methylindole 1-MethylindoleAcetic anhydride, Reusable Lewis acid catalystCatalyst loading optimization; exploring solvent-free conditions.
Oximation 1-(1-Methyl-1H-indol-3-yl)ethanoneHydroxylamine hydrochloride, Sodium acetatePrecise pH and temperature control; development of robust crystallization for purification.

Advanced Spectroscopic and Analytical Research Methodologies for 1 1 Methyl 1h Indol 3 Yl Ethanone Oxime

Mechanistic Insights via Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 1-(1-Methyl-1H-indol-3-yl)-ethanone oxime, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would be required.

¹H and ¹³C NMR: These experiments confirm the presence of all proton and carbon environments in the molecule. Key expected signals would include those for the N-methyl group, the ethanone (B97240) methyl group, and the distinct aromatic protons of the indole (B1671886) ring system. The chemical shifts would be compared against the parent ketone, 1-(1-Methyl-1H-indol-3-yl)ethanone, to observe the effect of the oxime functional group. nih.gov The oxime hydroxyl proton may appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. mdpi.com

Advanced 2D NMR Techniques:

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is crucial for determining the stereochemistry of the C=N double bond in the oxime, which can exist as either E or Z isomers. A differential NOE experiment, where the N-OH proton is pre-saturated, can be particularly informative. researchgate.net An observable NOE between the N-OH proton and the adjacent ethanone methyl protons would strongly suggest the E-isomer. Conversely, an NOE to the C2-proton of the indole ring could indicate the Z-isomer. researchgate.net

DOSY (Diffusion-Ordered Spectroscopy): DOSY is used to study supramolecular interactions and aggregation. By measuring the diffusion coefficient of the molecule in solution, researchers can determine if dimers or larger aggregates are forming, which can be mediated by hydrogen bonding between the oxime moieties.

Relaxation Studies: T1 and T2 relaxation time measurements can provide insights into molecular dynamics and intermolecular interactions, further characterizing any aggregation behavior in solution.

Vibrational Spectroscopy (Infrared, Raman) for Conformational Analysis and Intermolecular Interactions Research

Vibrational spectroscopy probes the molecular vibrations of a compound, offering a fingerprint that is unique to its structure and bonding environment.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. The most informative would be the O-H stretching vibration of the oxime group, typically appearing as a broad band in the region of 3100-3600 cm⁻¹, indicating hydrogen bonding. researchgate.net Other important bands include the C=N stretch (around 1650-1690 cm⁻¹) and the N-O stretch (around 930-960 cm⁻¹). researchgate.netresearchgate.net A comparison of the spectra in the solid state versus dilute solution can reveal the nature of intermolecular hydrogen bonding. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the C=C stretching vibrations of the indole ring and the C=N stretching of the oxime would yield strong Raman signals. nih.gov Analysis of Raman spectra, often aided by Density Functional Theory (DFT) calculations, allows for a detailed assignment of vibrational modes and can be used to study conformational isomers. nih.govnih.gov

Conformational Analysis: Both IR and Raman spectroscopy are powerful tools for conformational analysis. nih.goviu.edu.saresearchgate.net By comparing experimental spectra with those predicted by computational methods for different possible conformers (e.g., rotation around the C-C single bond), the most stable conformation in the solid state or in solution can be determined. nih.gov

Mass Spectrometry-Based Approaches for Reaction Pathway Elucidation and Derivative Identification

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and for gaining structural information through its fragmentation patterns.

For this compound (MW: 188.23 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition (C₁₁H₁₂N₂O). guidechem.com The fragmentation pattern in electron ionization (EI) or electrospray ionization (ESI) can help confirm the structure.

Key Fragmentation Pathways:

α-Cleavage: A common fragmentation for indole derivatives is cleavage at the bond adjacent to the indole ring.

McLafferty Rearrangement: While not always prominent, this rearrangement is a possibility in oximes and can provide structural clues. nih.govdntb.gov.ua

Loss of Small Molecules: The loss of neutral molecules like H₂O, NO, or ·OH from the molecular ion is expected.

By analyzing the fragmentation of the parent ketone, 1-(1-methyl-1H-indol-3-yl)ethanone (MW: 173.21 g/mol ), which shows major fragments at m/z 158 (loss of methyl) and 130 (loss of acetyl), a comparative analysis can be performed. nih.gov The oxime would exhibit different pathways, helping to confirm the modification at the carbonyl group. In complex reaction mixtures, MS can identify intermediates, byproducts, and derivatives, thereby elucidating the reaction pathway. nih.gov

Technique Information Obtained Expected m/z for [M+H]⁺ Potential Key Fragments (m/z)
HRMS (ESI+) Elemental Composition, Molecular Weight189.1022N/A (Confirms C₁₁H₁₂N₂O formula)
MS/MS (ESI+) Structural Fragments189.1022Loss of H₂O (171), Loss of ·OH (172), Indole-based fragments (e.g., 130, 144)
GC-MS (EI) Fragmentation PatternN/A (Molecular ion at 188)Fragments from α-cleavage, loss of NO, and other characteristic rearrangements.

X-ray Crystallography for Absolute Configuration and Solid-State Conformational Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique would unambiguously determine the bond lengths, bond angles, and, most importantly, the stereochemistry (E or Z) of the oxime group. mdpi.com

Furthermore, X-ray crystallography elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonds involving the oxime's hydroxyl group and potential π-π stacking of the indole rings. acs.orgnih.gov For instance, the O-H group of one molecule could form a hydrogen bond with the oxime nitrogen of a neighboring molecule, leading to the formation of supramolecular chains or networks. nih.govresearchgate.net

Parameter Description
Crystal System The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). nih.govmdpi.com
Space Group The specific symmetry group of the crystal. acs.orgmdpi.com
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the unit cell. nih.gov
Hydrogen Bonding Identifies specific donor-acceptor distances and angles (e.g., O-H···N). nih.govresearchgate.net
Dihedral Angles Defines the conformation of the molecule in the solid state. mdpi.com

Chiroptical Spectroscopic Methods for Stereochemical Assignment in Asymmetric Synthesis Research

While this compound itself is achiral, chiroptical methods like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) become relevant if the molecule is part of a chiral system. This could occur during research into asymmetric synthesis where the oxime is a precursor or product, or if it forms chiral supramolecular aggregates. Indole derivatives are known to be versatile scaffolds in medicinal chemistry and can be incorporated into larger, chiral molecules. goettingen-research-online.dewikipedia.org In such cases, chiroptical spectroscopy would be essential for assigning the absolute configuration of newly created stereocenters.

Hyphenated Techniques in Structural Characterization Research

Hyphenated techniques, which couple a separation method with a spectroscopic detector, are powerful for analyzing complex mixtures, such as those from a synthetic reaction or metabolic study. researchgate.net

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the quintessential technique for this purpose. researchgate.netnih.gov LC separates the components of a mixture, and the tandem MS provides both molecular weight and structural data for each component. For the synthesis of this compound, LC-MS/MS could be used to monitor the reaction's progress, identify the starting material, the desired product, any isomers (E/Z), and potential byproducts in a single run. nih.govmdpi.com The use of Multiple Reaction Monitoring (MRM) mode can enhance selectivity and sensitivity for quantifying the target compound in a complex matrix. researchgate.netnih.gov

Mechanistic Investigations of Chemical Reactivity and Transformations of 1 1 Methyl 1h Indol 3 Yl Ethanone Oxime

Reactivity of the Oxime Functionality: Beckmann Rearrangement and Related Rearrangement Pathways

The oxime functionality is well-known for undergoing the Beckmann rearrangement, a reaction that converts an oxime into an amide. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This acid-catalyzed rearrangement proceeds through the protonation of the oxime's hydroxyl group, creating a good leaving group (water). Subsequently, the group anti-periplanar to the leaving group on the nitrogen migrates, leading to the formation of a nitrilium ion intermediate, which is then hydrolyzed to the corresponding amide. wikipedia.orgmasterorganicchemistry.com

For 1-(1-Methyl-1H-indol-3-yl)-ethanone oxime, two possible regioisomeric amide products could be formed depending on which group (the methyl group or the 1-methyl-1H-indol-3-yl group) migrates. The stereochemistry of the oxime (E or Z isomer) dictates the migrating group, as the migration is stereospecific. wikipedia.org

Table 1: Potential Products of the Beckmann Rearrangement

Migrating Group Product Name
Methyl group N-(1-Methyl-1H-indol-3-yl)acetamide

This table presents the two potential amide products from the Beckmann rearrangement of this compound. The actual product formed depends on the stereochemistry of the starting oxime.

Various acidic catalysts can be employed to facilitate this rearrangement, including strong protic acids like sulfuric acid and Lewis acids. wikipedia.orglibretexts.org The reaction conditions can be tuned to favor the rearrangement over competing reactions, such as fragmentation. wikipedia.org

Electrophilic and Nucleophilic Substitution Reactions on the Indole (B1671886) Ring System

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The presence of the N-methyl group and the ethanone (B97240) oxime substituent at the 3-position influences the regioselectivity of these reactions. Typically, electrophilic attack on the indole ring occurs at the C2, C4, C5, C6, or C7 positions. The directing effects of the existing substituents play a crucial role in determining the site of further substitution. For instance, Friedel-Crafts acylation of N-methyl indole is a known method for introducing acyl groups onto the indole ring. mdpi.com

Conversely, nucleophilic substitution reactions on the indole ring are less common due to its electron-rich nature. However, under specific circumstances, such as the presence of a leaving group or activation of the indole nucleus, nucleophilic attack can occur. An unprecedented nucleophilic substitution reaction has been reported to take place on the nitrogen of the indole nucleus when a hydroxy group is introduced at the N(1) position. core.ac.ukclockss.org

Photochemical Reactions and Photo-Induced Transformations of this compound

The photochemical behavior of indole derivatives and oximes has been a subject of study. Indoles with tethered oximes can undergo photochemical reactions to form strained polycyclic azetidines. nsf.gov The reaction can proceed through the formation of a triplet biradical on the indole alkene, which then adds to the tethered oxime. nsf.gov

Furthermore, the oxime functionality itself can undergo photo-induced transformations. For example, some oximes exhibit photochromism, the reversible transformation between two forms having different absorption spectra, upon irradiation with UV/Vis light. researchgate.net While specific photochemical studies on this compound are not extensively detailed in the provided results, the general reactivity of related systems suggests potential for photoisomerization of the C=N bond or other light-induced rearrangements.

Oxidation and Reduction Chemistry of the Indole and Oxime Moieties

Both the indole ring and the oxime group can undergo oxidation and reduction reactions. The indole nucleus can be oxidized under various conditions to yield a range of products, including oxindoles and isatins. The specific outcome depends on the oxidant used and the reaction conditions.

The oxime functionality can be reduced to the corresponding amine or hydroxylamine (B1172632). Common reducing agents for oximes include lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4) under specific conditions. Catalytic hydrogenation is another effective method for the reduction of oximes.

Conversely, the oxime group can be oxidized. For example, oxidation of some oximes with agents like manganese dioxide (MnO2) can lead to the formation of nitroso intermediates. acs.org

Investigation of Reaction Intermediates and Transition States Through Spectroscopic and Computational Means

The study of reaction mechanisms often involves the detection and characterization of transient intermediates and the computational modeling of transition states. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for elucidating the structures of reactants, products, and stable intermediates. mdpi.com For more reactive species, techniques like flash photolysis coupled with transient absorption spectroscopy can be employed.

Computational chemistry provides powerful tools to investigate reaction pathways. eurekaselect.com Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the energies of reactants, products, intermediates, and transition states. These calculations can help to predict the most likely reaction mechanism and to understand the factors that control reactivity and selectivity. For instance, computational studies have been used to elucidate the mechanism of the Beckmann rearrangement, including the role of solvent molecules. wikipedia.org

Catalytic Reactions Utilizing this compound as a Substrate or Precursor

The versatile reactivity of this compound makes it a potential substrate or precursor in various catalytic reactions. The oxime group can be a precursor for the formation of iminyl radicals, which can then participate in a variety of catalytic cycles. nsf.gov For example, cerium-catalyzed reactions of oximes can proceed via light-induced ligand-to-metal charge transfer, resulting in the fragmentation of the oxime and the generation of an iminyl radical. nsf.gov

The indole moiety can also participate in catalytic processes. For instance, indole derivatives are used in the synthesis of various heterocyclic compounds through transition metal-catalyzed cross-coupling reactions. researchgate.net The development of catalytic systems for the functionalization of the indole ring or the transformation of the oxime group in this compound could lead to the synthesis of novel and potentially valuable molecules.

Theoretical and Computational Chemistry Studies of 1 1 Methyl 1h Indol 3 Yl Ethanone Oxime

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules like 1-(1-Methyl-1H-indol-3-yl)-ethanone oxime. For the parent indole (B1671886) molecule, DFT calculations have been successfully used to determine its electronic spectra. mdpi.comresearchgate.netubc.ca The electronic properties of indole derivatives are significantly influenced by the nature and position of substituents on the indole ring. researchgate.net

The introduction of the N-methyl group is expected to have a minor electronic effect, primarily acting as a weak electron-donating group. More significantly, the ethanone (B97240) oxime substituent at the C3 position will play a crucial role in defining the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is likely to be centered on the electron-rich indole ring, while the LUMO is expected to be located predominantly on the ethanone oxime moiety, which contains a π-system capable of accepting electron density.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the molecule's reactivity and electronic absorption properties. A smaller HOMO-LUMO gap generally correlates with higher reactivity. DFT calculations would be instrumental in quantifying this gap and visualizing the spatial distribution of these frontier orbitals.

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations of Analogous Indole Derivatives

ParameterPredicted Value/CharacteristicBasis of Prediction
HOMO LocalizationPrimarily on the indole ringThe indole nucleus is a known electron-rich aromatic system.
LUMO LocalizationPrimarily on the ethanone oxime substituentThe C=N-OH group provides a low-lying unoccupied π* orbital.
HOMO-LUMO GapModerateTypical for conjugated organic molecules.
Dipole MomentModerate to HighThe presence of polar C=N and N-O bonds will create a significant dipole moment. For comparison, the calculated dipole moment for the parent indole is 2.177 D. acs.org

This table is predictive and based on general principles of electronic effects in organic molecules and published data for related compounds.

Conformational Analysis and Potential Energy Surfaces of this compound

The conformational flexibility of this compound is primarily associated with rotation around the single bond connecting the indole C3 atom and the ethanone carbon, as well as the C-N and N-O bonds of the oxime group. The N-methyl group itself does not introduce significant conformational isomerism, but its presence can influence the rotational barrier of the adjacent substituent.

Conformational analysis using computational methods would reveal the most stable conformers and the energy barriers between them. It is expected that the planar indole ring will sterically interact with the ethanone oxime group, leading to a non-planar minimum energy conformation. The relative orientation of the methyl group of the ethanone moiety and the hydroxyl group of the oxime can lead to E and Z isomers, which are expected to have distinct energies and spectroscopic properties. A study on N-substituted indole-3-carboxaldehyde (B46971) oximes has shown that both syn and anti isomers can be formed and interconverted. nih.govnih.gov

Table 2: Predicted Conformational Data for this compound

Dihedral AnglePredicted Stable Conformation(s)Expected Energy BarrierBasis of Prediction
Indole-C3-C(ethanone)-NNon-planar (twisted)Low to moderateMinimization of steric hindrance between the indole ring and the ethanone oxime group.
C(ethanone)-N-O-Hsyn and anti to the C-N bondModerateThe presence of lone pairs on the nitrogen and oxygen atoms will influence the preferred orientation.
C(indole)-N-C(methyl)The methyl group will likely be out of the plane of the indole ring.LowBased on studies of other N-methylated heterocyclic compounds. capes.gov.br

This table is predictive and based on steric considerations and published data for related compounds.

Prediction of Spectroscopic Parameters and Validation with Experimental Data for Structural Refinement

Computational methods, particularly time-dependent DFT (TD-DFT), are highly effective in predicting spectroscopic parameters such as UV-Vis absorption spectra, Infrared (IR) vibrational frequencies, and Nuclear Magnetic Resonance (NMR) chemical shifts. For indole and its derivatives, DFT has been shown to provide reliable predictions of their electronic spectra. mdpi.comresearchgate.netubc.ca

The UV-Vis spectrum of this compound is expected to show characteristic absorptions arising from π-π* transitions within the indole ring and the conjugated ethanone oxime system. nih.gov The calculated IR spectrum would show characteristic vibrational modes for the C=N bond of the oxime, the N-O bond, the O-H bond, and the various C-H and C-N bonds within the indole ring.

NMR chemical shifts for the ¹H and ¹³C nuclei can also be calculated with good accuracy. These predictions, when compared with experimental data, can be invaluable for confirming the structure and assigning the resonances, particularly for the E and Z isomers of the oxime.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Key FeaturesBasis of Prediction
UV-VisAbsorption maxima in the UV region corresponding to π-π* transitions. The λmax is expected to be influenced by the extended conjugation. nih.govStudies on the UV-Vis spectra of various indole derivatives. acs.org
IRCharacteristic peaks for C=N stretching, N-O stretching, O-H stretching (broad), and aromatic C-H stretching.General IR spectroscopy principles and data for oximes and indoles.
¹H NMRDistinct signals for the indole protons, the N-methyl protons, the ethanone methyl protons, and the oxime hydroxyl proton. The chemical shifts will differ for the E and Z isomers.Extensive NMR data is available for N-methylsulfonyl-indole derivatives. nih.gov
¹³C NMRResonances for all carbon atoms, with the C=N carbon of the oxime appearing at a characteristic downfield shift.Published ¹³C NMR data for similar indole structures. nih.gov

This table is predictive and based on established spectroscopic correlations and published data for related compounds.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior in Solution

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in a solvent environment. Such simulations model the movement of the solute and solvent molecules over time, allowing for the study of solvation effects, conformational dynamics, and intermolecular interactions. MD simulations have been used to study the excited state dynamics of indole in solution nih.govacs.org and to investigate the stability of indole derivatives in biological systems. tandfonline.commdpi.com

For this compound, MD simulations in various solvents (e.g., water, ethanol (B145695), DMSO) would reveal how the solvent molecules arrange around the solute and how this affects its conformational preferences. The oxime group, with its hydrogen bond donor (O-H) and acceptor (N) sites, is expected to form strong interactions with polar protic solvents. The indole ring, while largely nonpolar, can also participate in π-stacking and other non-covalent interactions.

Table 4: Predicted Outcomes from Molecular Dynamics Simulations of this compound

Simulation AspectPredicted ObservationBasis of Prediction
Solvation ShellIn polar solvents, a well-defined solvation shell is expected around the oxime group due to hydrogen bonding.The known ability of oximes to form hydrogen bonds.
Conformational SamplingThe molecule is expected to sample a range of conformations around the key rotatable bonds, with the relative populations of conformers being solvent-dependent.Studies on the conformational dynamics of other flexible molecules in solution. rsc.org
Diffusion CoefficientThe calculated diffusion coefficient would provide information on the translational mobility of the molecule in a given solvent.General principles of molecular dynamics and diffusion.

This table is predictive and based on the principles of molecular dynamics and the expected intermolecular interactions of the compound.

Reaction Mechanism Modeling and Transition State Characterization for Transformations Involving the Compound

Computational chemistry is a powerful tool for modeling reaction mechanisms and characterizing transition states. For this compound, several reactions could be investigated. For instance, the hydrolysis of the oxime back to the parent ketone, 1-(1-Methyl-1H-indol-3-yl)-ethanone, could be modeled to determine the reaction pathway and activation energies. The parent compound, indole-3-carbaldehyde, can be formed from its oxime. ekb.eg

Furthermore, the Beckmann rearrangement of the oxime, a classic organic reaction, could be studied computationally to predict the migratory aptitude of the indole and methyl groups and to elucidate the structure of the resulting amide. The isomerization between the E and Z forms of the oxime is another process that can be modeled to understand the mechanism and energy barriers involved. nih.govnih.gov

Chemoinformatics and QSAR Model Development Based on Computational Descriptors of this compound and its Analogs

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. jocpr.com Numerous QSAR studies have been performed on various classes of indole derivatives to predict their activity as antifungal agents tandfonline.com, anticancer agents eurjchem.comnih.gov, and inhibitors of various enzymes. nih.govmdpi.com

To develop a QSAR model for a series of analogs of this compound, a set of molecular descriptors would first need to be calculated for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

Once a dataset of compounds with their measured biological activities and calculated descriptors is assembled, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) can be used to build a QSAR model. A robust QSAR model can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.

Table 5: Commonly Used Descriptor Classes in QSAR Studies of Indole Derivatives

Descriptor ClassExamplesRelevance
ElectronicHOMO/LUMO energies, dipole moment, partial atomic chargesRelate to the molecule's ability to participate in electrostatic and orbital-controlled interactions. tandfonline.com
Steric/TopologicalMolecular weight, molar volume, solvent-accessible surface area, connectivity indicesDescribe the size, shape, and branching of the molecule, which are important for receptor binding. jocpr.com
LipophilicLogP (octanol-water partition coefficient)Relates to the molecule's ability to cross cell membranes. jocpr.com
WHIM DescriptorsStatistical indices describing the whole molecular shape, size, and symmetry.Have been shown to be important in QSAR models for indole derivatives. tandfonline.com

This table is based on published QSAR studies on indole derivatives.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 1 1 Methyl 1h Indol 3 Yl Ethanone Oxime Derivatives

Design Principles for Structural Modification and Analogue Synthesis for Activity Modulation

The design of new analogues of 1-(1-Methyl-1H-indol-3-yl)-ethanone oxime is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. The core structure offers several points for modification: the indole (B1671886) nitrogen, the indole ring system itself, the ethanone (B97240) backbone, and the oxime functional group.

Modification of the Indole Nitrogen (N1 position): The presence of a methyl group at the N1 position in the parent compound already suggests the importance of this site. The synthesis of a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as tubulin polymerization inhibitors highlights that modifications at this position are synthetically feasible and can lead to potent bioactive compounds. researchgate.net Varying the alkyl or aryl substituents at this position can influence the molecule's lipophilicity, steric profile, and potential for hydrogen bonding, which in turn can affect its interaction with biological targets.

Substitution on the Indole Ring: The benzene (B151609) portion of the indole nucleus is amenable to substitution with various functional groups, such as halogens, alkyl, alkoxy, or nitro groups. These substitutions can alter the electronic properties of the indole ring system, which can be crucial for π-π stacking interactions with target proteins. For instance, in a series of indole-based HIV-1 fusion inhibitors, substitutions on the indole ring were explored to optimize activity. nih.gov

Modification of the Ethanone-Oxime Side Chain: The 3-acetyl oxime side chain is a critical determinant of activity. The geometry of the oxime (E/Z isomers) can significantly impact biological activity, as can the nature of any substituent on the oxime oxygen. A study on (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives demonstrated that the introduction of a benzyl (B1604629) group on the oxime oxygen, and further substitution on this benzyl ring, led to compounds with potent antibacterial activity against resistant strains of S. aureus. mdpi.com This indicates that extending the side chain and introducing additional aromatic or functionalized moieties can lead to enhanced biological effects.

The synthesis of such analogues often involves multi-step reaction sequences. For example, the initial synthesis of the 1-(1-methyl-1H-indol-3-yl)ethanone precursor can be achieved through Friedel–Crafts acylation of 1-methylindole (B147185). eurekaselect.com This ketone can then be reacted with hydroxylamine (B1172632) or its derivatives to form the corresponding oxime ethers.

Identification of Key Pharmacophores and Structural Motifs for Biological or Chemical Activity

A pharmacophore is a three-dimensional arrangement of electronic and steric features that is necessary for a molecule to interact with a specific biological target and trigger (or block) its response. For indole-based compounds, the indole nucleus itself is often a key pharmacophoric element, capable of participating in hydrophobic and π-stacking interactions. nih.gov

In the context of this compound derivatives, several key pharmacophoric features can be identified based on studies of related compounds:

The Indole NH or N-substituent: The nitrogen atom of the indole ring can act as a hydrogen bond donor (if unsubstituted) or its substituent can occupy a specific hydrophobic pocket in the target protein. The N-H of an indole has been shown to be crucial for anchoring derivatives to certain molecular targets. nih.gov

The Aromatic System of the Indole Ring: This planar, aromatic system is a critical feature for establishing van der Waals and π-π stacking interactions with aromatic amino acid residues in a protein's active site.

The Oxime Moiety: The oxime functional group (-C=N-OH) can act as both a hydrogen bond donor and acceptor. Its geometry and the potential for substitution on the oxygen atom provide a vector for exploring interactions in different regions of a binding site. In a study of indole-3-carbaldehyde oxime derivatives as urease inhibitors, both syn and anti isomers were synthesized and showed that the oxime moiety is crucial for activity. nih.gov

The Linker Region: The ethylidene portion between the indole ring and the oxime group provides a specific spatial arrangement of the other pharmacophoric features.

Based on antibacterial studies of related indole oxime ethers, a hypothetical pharmacophore model for antibacterial activity could include the indole ring as a hydrophobic/aromatic feature, the oxime nitrogen as a hydrogen bond acceptor, and the ether-linked substituent as another region for hydrophobic or aromatic interactions.

Mechanistic Insights from SAR Analysis (e.g., positional effects, steric hindrance, electronic contributions)

Structure-activity relationship (SAR) analysis of derivatives of this compound provides valuable insights into the mechanisms of their biological or chemical activity. By systematically altering the structure and observing the corresponding changes in activity, one can infer the roles of different molecular features.

A study on the antibacterial activity of (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives against Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant S. aureus (VRSA) provides a concrete example of SAR. mdpi.com The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of these compounds.

Compound IDR (Substituent on Benzyl Ring)MIC (µg/mL) vs. S. aureus (MTCC 96)MIC (µg/mL) vs. MRSA (Clinical Isolate)MIC (µg/mL) vs. VRSA (Clinical Isolate)
5a H4816
5d 4-F248
5e 4-Cl244
5h 4-NO₂124
5j 3-NO₂248
5k 2-NO₂81632

Positional Effects: The position of the substituent on the O-benzyl ring has a significant impact on antibacterial activity. For example, a nitro group at the para-position (compound 5h ) results in the most potent activity against the standard S. aureus strain (MIC = 1 µg/mL). mdpi.com Moving the nitro group to the meta-position (compound 5j ) slightly decreases activity, while placing it at the ortho-position (compound 5k ) leads to a dramatic loss of activity. mdpi.com

Steric Hindrance: The reduced activity of the ortho-substituted derivative (5k ) can be attributed to steric hindrance. The bulky nitro group at the ortho-position may prevent the molecule from adopting the optimal conformation required for binding to its biological target.

Electronic Contributions: The electronic nature of the substituents also plays a crucial role. Electron-withdrawing groups, such as fluoro (in 5d ), chloro (in 5e ), and nitro (in 5h ), at the para-position generally lead to enhanced activity compared to the unsubstituted compound (5a ). mdpi.com This suggests that the electronic properties of the benzyl ring influence the interaction with the target, possibly by modulating the charge distribution of the entire side chain.

These SAR findings suggest that for antibacterial activity, a planar indole ring coupled with an O-benzyl oxime side chain is beneficial. Furthermore, the presence of an electron-withdrawing group at the para-position of the benzyl ring enhances potency, while bulky groups at the ortho-position are detrimental.

Development of Predictive QSAR Models for Target Interaction Potential and Compound Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are powerful tools for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts. For a series of this compound derivatives, a QSAR model could be developed using the antibacterial activity data (e.g., pMIC, the negative logarithm of MIC) as the dependent variable and various molecular descriptors as the independent variables.

While a specific QSAR model for this compound is not available in the literature, studies on other indole derivatives demonstrate the feasibility and utility of this approach. For instance, 2D-QSAR and 3D-QSAR models have been successfully developed for various classes of indole derivatives to predict their antibacterial, anticancer, and enzyme inhibitory activities. nih.govnih.gov

A typical workflow for developing a QSAR model for these compounds would involve:

Data Set Preparation: A series of this compound analogues with their corresponding biological activities (e.g., MIC or IC₅₀ values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal (e.g., cross-validation) and external validation techniques.

For example, a 3D-QSAR study on matrine-indole derivatives with antibacterial activity revealed the importance of steric structure, charge distribution, hydrophobic interactions, and hydrogen bonding for their biological effect. nih.gov A similar model for this compound derivatives would likely highlight the importance of the spatial arrangement of the indole ring and the substituted O-benzyl group, providing a quantitative framework for designing more potent analogues.

Ligand Efficiency and Lipophilic Efficiency Metrics in Rational Structure Optimization

In modern drug discovery, it is not sufficient to simply maximize potency. The quality of a lead compound is also assessed by its efficiency metrics, such as Ligand Efficiency (LE) and Lipophilic Efficiency (LipE). These metrics help to ensure that increases in potency are not achieved at the expense of undesirable physicochemical properties, such as excessive molecular size or lipophilicity. nih.govresearchgate.net

Ligand Efficiency (LE) measures the binding energy per heavy (non-hydrogen) atom of a molecule. It is calculated as: LE = -ΔG / Nheavy = (1.37 * pIC₅₀) / Nheavy where ΔG is the free energy of binding, pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and Nheavy is the number of heavy atoms. A higher LE value is generally desirable, as it indicates that the molecule is making efficient use of its atoms to bind to the target.

Lipophilic Efficiency (LipE) , also known as Ligand Lipophilicity Efficiency (LLE), relates the potency of a compound to its lipophilicity (logP or logD). It is calculated as: LipE = pIC₅₀ - logP High LipE values (typically > 5) are considered favorable, as they indicate that the compound achieves high potency without being overly greasy. nih.gov High lipophilicity can lead to poor solubility, high metabolic clearance, and off-target toxicity.

For the series of (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives with antibacterial activity, we can hypothetically analyze their efficiency metrics. For compound 5h (R = 4-NO₂), with a MIC of 2 µg/mL against MRSA, we can estimate a pMIC value. Assuming a molecular weight of approximately 309 g/mol , the molar concentration is about 6.47 µM, giving a pMIC of ~5.19. With a calculated logP (cLogP) that would likely be in the range of 3-4, the LipE would be around 1-2. While this is a rough estimation, it illustrates how LipE can be used to guide optimization. The goal would be to increase the pMIC without a proportional increase in logP.

The following table demonstrates a hypothetical analysis of LE and LipE for a few derivatives, illustrating the concept.

Compound IDpMIC (estimated)NheavycLogP (estimated)LE (hypothetical)LipE (hypothetical)
5a 4.80203.50.331.30
5e 5.10214.00.331.10
5h 5.40233.80.321.60

This analysis suggests that while the nitro-substituted compound 5h is the most potent, its efficiency might not be optimal. Further optimization could focus on modifications that increase potency while better controlling lipophilicity, for example, by replacing the benzyl group with other substituents.

Computational Approaches to SAR/QSAR Modeling and Virtual Screening for Novel Analogs

Computational methods are indispensable in modern drug design for accelerating the discovery of new lead compounds. Beyond the QSAR models discussed previously, several other in silico techniques can be applied to the study of this compound derivatives.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For the indole oxime derivatives, if the biological target is known (e.g., a specific bacterial enzyme), molecular docking can be used to visualize the binding mode of the active compounds. This can help to explain the observed SAR. For instance, docking studies on indole derivatives have been used to elucidate their interactions with penicillin-binding proteins. nih.gov Such studies could rationalize why the ortho-substituted derivative 5k is less active by showing a steric clash with the protein.

Pharmacophore-Based Virtual Screening: Once a pharmacophore model is established based on a set of active compounds, it can be used to search large databases of chemical compounds to identify new molecules that match the pharmacophore. This process, known as virtual screening, can rapidly identify novel scaffolds that are likely to have the desired biological activity.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time. This can help to assess the stability of the binding interactions predicted by molecular docking and can reveal important conformational changes that may occur upon ligand binding.

For the this compound series, a comprehensive computational workflow could involve:

Building a homology model of the target protein if its crystal structure is not available.

Docking the known active compounds into the binding site to understand their binding mode.

Using the insights from docking and SAR to build a robust pharmacophore or 3D-QSAR model.

Employing this model to screen a virtual library of compounds to identify new potential hits. asinex.com

Synthesizing and testing the most promising virtual hits to validate the computational predictions.

Through the iterative application of these computational and synthetic approaches, the SAR of this compound derivatives can be thoroughly explored, leading to the rational design of new and more effective chemical entities.

Biological Activity: Mechanistic Perspectives and Molecular Target Interactions of 1 1 Methyl 1h Indol 3 Yl Ethanone Oxime and Its Analogs

Investigation of Enzyme Inhibition Mechanisms

While specific kinetic and binding studies for 1-(1-Methyl-1H-indol-3-yl)-ethanone oxime are not extensively detailed in publicly available literature, research on analogous indole (B1671886) derivatives provides insights into their potential as enzyme inhibitors. For instance, derivatives of the related compound 1-(1H-indol-1-yl)ethanone have been identified as inhibitors of the CBP/EP300 bromodomain, with the most potent compound exhibiting an IC50 value of 0.037 μM. nih.gov A cocrystal structure of one such inhibitor with the CBP bromodomain has provided a structural basis for this inhibition. nih.gov

Furthermore, other indole-based compounds have been investigated for their inhibitory effects on various enzymes. For example, certain indole derivatives have been studied as potential inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammation. researchgate.net Additionally, N-substituted indole-3-carbaldehyde oxime derivatives have demonstrated inhibitory activity against the urease enzyme from Helicobacter pylori. mdpi.com In silico docking studies of these compounds have suggested potential binding interactions within the active site of the urease enzyme. mdpi.com The structurally related alkaloid, tryptanthrin-6-oxime, has been identified as a potent inhibitor of c-Jun N-terminal kinase 3 (JNK-3), an enzyme implicated in inflammatory diseases. semanticscholar.org

Receptor Binding Profiling and Ligand-Receptor Interaction Dynamics at a Molecular Level

The interaction of this compound with specific receptors is an area requiring further dedicated investigation. However, studies on structurally similar compounds suggest that the indole scaffold is a viable pharmacophore for receptor ligands. For example, 1-(1-Methyl-1H-indol-3-yl)-2-(1-naphthalenyl)ethanone is noted for its structural similarity to known synthetic cannabinoids, implying potential interaction with cannabinoid receptors. medchemexpress.com

Broader studies on indole derivatives have revealed their capacity to bind to a range of receptors. One notable example is the potent agonism of 1-(furan-2-yl)-2-(1H-indol-3-yl)ethanone for the human aryl hydrocarbon receptor (AhR). researchgate.net This interaction is significant as the AhR is a ligand-inducible transcription factor involved in mediating the effects of various environmental compounds. researchgate.net The direct binding of such indole derivatives to the AhR has been confirmed through competitive binding assays. researchgate.net

Modulation of Specific Cellular Signaling Pathways and Molecular Events by the Compound

The ability of this compound and its analogs to modulate cellular signaling pathways is a key aspect of their biological activity, particularly in the context of their antimicrobial effects. Several indole derivatives have been shown to interfere with quorum sensing (QS), a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation. researchgate.netnih.gov

Specifically, indole and its derivatives can downregulate the expression of genes involved in QS and biofilm development. researchgate.net For example, in Vibrio parahaemolyticus, certain indole analogs were found to decrease the expression of QS and biofilm-related genes such as aphA, cpsA, luxS, and opaR. researchgate.net In another study, 7-hydroxyindole (B18039) was observed to reduce the expression of the quorum sensing-implicated genes abaI and abaR in extensively drug-resistant Acinetobacter baumannii. nih.gov

Furthermore, some indole derivatives have been found to modulate ion flux across cellular membranes. For instance, 6-chloroindole (B17816) was shown to trigger Ca2+ efflux in the diatom Cylindrotheca sp., suggesting that modulation of calcium signaling could be a mechanism of its anti-algal activity. nih.gov

Gene Expression Profiling and Proteomic Analysis in Response to Compound Exposure for Pathway Elucidation

Transcriptomic and proteomic analyses are powerful tools for elucidating the mechanisms of action of bioactive compounds. While specific gene expression or proteomic studies for this compound are limited, research on related indole derivatives highlights the potential of these approaches.

A study on 1-(1H-indol-1-yl)ethanone derivatives revealed that an ester analog could suppress the mRNA expression of the full-length androgen receptor (AR-FL), AR target genes, and other oncogenes in prostate cancer cells. nih.gov This demonstrates the potential of this class of compounds to modulate gene expression at the transcriptional level.

In the context of antimicrobial activity, transcriptomic analysis has been used to understand how indole derivatives inhibit biofilm formation. For example, studies have shown that these compounds can downregulate the expression of genes related to quorum sensing, biofilm formation, virulence, and membrane integrity in pathogenic bacteria. researchgate.net

Mechanistic Studies of Antimicrobial Action

The antimicrobial properties of this compound and its analogs, particularly against drug-resistant bacteria, are a significant area of research. Derivatives of the closely related 1-(1H-indol-3-yl)ethanone oxime have demonstrated notable activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). nih.gov

A key mechanism underlying the antimicrobial action of these compounds is the inhibition of biofilm formation. nih.govnih.govnih.gov Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Several indole derivatives have been shown to effectively inhibit the formation of biofilms by various pathogenic bacteria and in some cases, eradicate mature biofilms. nih.govnih.gov

The molecular mechanisms for this antibiofilm activity are multifaceted. As mentioned previously, interference with quorum sensing pathways is a significant factor. researchgate.netnih.gov Additionally, some indole derivatives have been observed to cause visible damage to the bacterial cell membrane. nih.gov The indole moiety itself is considered crucial for the enhanced antibacterial potency of these compounds when compared to non-indole-containing analogs.

Below is a table summarizing the antimicrobial activity of a derivative of 1-(1H-indol-3-yl)ethanone oxime.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
Compound 5h (an O-benzyl oxime derivative)S. aureus (susceptible)1 µg/mL nih.gov
Compound 5h (an O-benzyl oxime derivative)MRSA and VRSA strains of S. aureus2-4 µg/mL nih.gov

Agrochemical Mode of Action Investigations

The potential application of indole-based compounds in agriculture is an emerging field of study. While specific investigations into the agrochemical mode of action of this compound are not widely reported, research on related compounds provides some direction.

Indole derivatives have been investigated for their antifouling properties, which could have applications in protecting submerged agricultural equipment or structures. For example, certain indole derivatives have been shown to inhibit the growth of diatoms, a major component of biofouling communities. nih.gov The mechanism for this activity may involve the modulation of ion channels, as evidenced by the induction of Ca2+ efflux in diatoms exposed to 6-chloroindole. nih.gov

There is currently no direct evidence to suggest that this compound or its close analogs act via common agrochemical modes of action such as photosynthesis inhibition or plant growth regulation.

Coordination Chemistry and Ligand Design with 1 1 Methyl 1h Indol 3 Yl Ethanone Oxime

Metal Ion Complexation Studies: Stoichiometry and Stability Constants of Metal-Oxime Interactions

The initial step in understanding the coordination behavior of 1-(1-Methyl-1H-indol-3-yl)-ethanone oxime involves studying its complexation with various metal ions in solution. These studies are crucial for determining the stoichiometry of the resulting complexes and their stability constants, which provide quantitative insight into the strength of the metal-ligand interactions.

While specific stability constant data for this compound are not extensively documented in publicly available literature, the general principles of oxime-metal interactions suggest that it would form stable complexes with transition metals such as Cu(II), Ni(II), Co(II), and Zn(II). The determination of these constants is typically carried out using spectrophotometric or potentiometric titration methods. In a typical spectrophotometric titration, the absorbance of a solution containing the ligand is monitored as a function of the concentration of the added metal ion. The resulting data can be analyzed using various models to determine the stoichiometry and stability constant (Kf) of the complex. For instance, the binding constant for metal complexes can be calculated using the Benesi-Hildebrand method or by applying equilibrium equations to the spectral data. nih.gov The stability of these complexes is influenced by factors such as the nature of the metal ion, the pH of the solution, and the solvent used.

A hypothetical data table for the stability constants of this compound with various metal ions, based on general knowledge of similar oxime ligands, is presented below.

Metal IonMethodLog Kf
Cu(II)Spectrophotometric Titration8.5
Ni(II)Potentiometric Titration7.2
Co(II)Spectrophotometric Titration6.8
Zn(II)Potentiometric Titration5.9
Note: This data is illustrative and based on typical values for similar oxime ligands.

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes of this compound can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, can influence the nature and crystal quality of the resulting complex.

A general synthetic procedure would involve dissolving this compound in a solvent like ethanol (B145695) or methanol, followed by the addition of an equimolar or appropriate molar ratio of the metal salt (e.g., metal chloride or acetate) dissolved in the same or a compatible solvent. The reaction mixture is then typically stirred for a specific period, sometimes with heating, to facilitate complex formation. The resulting solid complex can be isolated by filtration, washed with the solvent to remove any unreacted starting materials, and then dried. uobaghdad.edu.iq

Characterization of the synthesized complexes is essential to confirm their composition and structure. Standard analytical techniques employed include:

Elemental Analysis (C, H, N): To determine the empirical formula of the complex and verify the metal-to-ligand ratio.

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. Shifts in the vibrational frequencies of key functional groups, such as the C=N and N-O stretches of the oxime group and vibrations associated with the indole (B1671886) ring, upon complexation provide evidence of metal-ligand bond formation.

Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes and to ascertain the presence of coordinated or lattice solvent molecules.

Spectroscopic and Computational Probing of Metal-Ligand Interactions and Electronic Structures

Spectroscopic techniques are invaluable for elucidating the electronic structure and the nature of the bonding between the metal ion and this compound.

UV-Visible Spectroscopy: The electronic spectra of the metal complexes provide information about the d-d transitions of the metal ion and charge transfer bands. These spectra can help in inferring the coordination geometry of the metal center. For instance, the position and intensity of the d-d bands can distinguish between octahedral, tetrahedral, or square planar geometries. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the precursor, 1-(1-methyl-1H-indol-3-yl)ethanone, has been characterized by ¹H and ¹³C NMR, the NMR spectra of the paramagnetic complexes of this compound would exhibit broadened signals. nih.govmdpi.com However, for diamagnetic complexes (e.g., with Zn(II)), NMR can provide detailed structural information in solution.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes with unpaired electrons (e.g., Cu(II), Co(II)), EPR spectroscopy is a powerful tool to probe the magnetic properties and the environment of the metal ion.

Computational studies , such as Density Functional Theory (DFT), can complement experimental data by providing theoretical insights into the geometry, electronic structure, and vibrational frequencies of the metal complexes. uobaghdad.edu.iq These calculations can help to predict the most stable structure, analyze the nature of the metal-ligand bonds, and interpret the experimental spectra.

Chelation Effects and Coordination Geometries in Designed Metal Complexes

This compound can act as a bidentate ligand, coordinating to a metal ion through the nitrogen atom of the oxime group and potentially the nitrogen atom of the indole ring, forming a stable chelate ring. The formation of such chelate rings enhances the stability of the resulting metal complexes, an observation known as the chelate effect.

The coordination geometry of the resulting metal complexes is dictated by several factors, including the coordination number of the metal ion, its electronic configuration, and the steric constraints imposed by the ligand. Common geometries for transition metal complexes include octahedral, tetrahedral, and square planar. nih.govkjscollege.com For example, with a 1:2 metal-to-ligand ratio, a metal ion like Ni(II) could adopt an octahedral geometry, while Cu(II) might favor a distorted octahedral or square planar geometry. X-ray crystallography provides the most definitive method for determining the solid-state structure and coordination geometry of these complexes. nih.govnih.gov

Catalytic Applications of Metal-1-(1-Methyl-1H-indol-3-yl)-ethanone oxime Complexes in Organic Transformations

Metal complexes are widely used as catalysts in a variety of organic reactions. While specific catalytic applications for complexes of this compound have not been extensively reported, related metal-oxime complexes have shown catalytic activity. Transition metal complexes, in general, are known to catalyze reactions such as oxidations, reductions, and cross-coupling reactions. beilstein-journals.orgrsc.org

Given the presence of both an indole nucleus and an oxime functionality, metal complexes of this ligand could potentially be explored as catalysts in reactions such as:

Oxidation reactions: The metal center could facilitate the transfer of oxygen atoms to organic substrates.

Coupling reactions: The indole moiety could be a site for functionalization in metal-catalyzed cross-coupling reactions.

A hypothetical table of catalytic activities is presented below to illustrate potential applications.

Reaction TypeMetal ComplexSubstrateProductYield (%)
Oxidation of Alcohols[Cu(L)₂]Cl₂Benzyl (B1604629) alcoholBenzaldehyde85
Suzuki Coupling[Pd(L)₂]Cl₂Phenylboronic acidBiphenyl92
Note: This data is hypothetical and for illustrative purposes. L represents this compound.

Design of Multidentate Ligands Incorporating the Indole-Oxime Moiety for Specific Metal Chelation

The this compound scaffold serves as a valuable building block for the design of more complex, multidentate ligands. By introducing additional donor groups onto the indole ring or by modifying the oxime functionality, it is possible to create ligands with higher denticity and greater selectivity for specific metal ions. For instance, attaching another chelating group to the indole ring could result in a tridentate or tetradentate ligand capable of forming highly stable complexes. The synthesis of such multidentate ligands could involve functionalizing the indole nitrogen or other positions on the aromatic ring. These tailored ligands could have applications in areas such as metal ion sensing, extraction, and the development of novel catalytic systems. tntech.edu

Exploration of 1 1 Methyl 1h Indol 3 Yl Ethanone Oxime in Materials Science and Industrial Applications

Role as an Intermediate in Polymer Chemistry

There is currently no available scientific literature or patent data that describes the use of 1-(1-Methyl-1H-indol-3-yl)-ethanone oxime as a monomer or an intermediate in polymer chemistry. While oximes, in general, have been explored for their potential in creating dynamic and reversible polymer structures, specific research detailing the polymerization or functionalization of polymers with this particular indole-based oxime has not been found. nih.gov

Application in Sensor Development and Chemosensing

No published studies were identified that investigate the application of This compound in the development of chemical sensors or in chemosensing mechanisms for specific analytes. The potential for the indole (B1671886) moiety or the oxime group to act as a recognition site for certain molecules has not been specifically explored for this compound in the available literature.

Surface Functionalization and Adsorption Studies

Research on the use of This compound for surface functionalization of materials, or in adsorption studies relevant to heterogeneous catalysis or sensing platforms, is not present in the available scientific databases.

Photophysical Properties for Optoelectronic Applications

A detailed analysis of the photophysical properties (such as absorption, emission, and quantum yield) of This compound is not available in the literature. Consequently, there are no reports on its evaluation for optoelectronic applications or light-harvesting systems.

Agrochemical Formulation Research

There is no evidence in published research or patents to suggest that This compound has been investigated for use in agrochemical formulations. Studies concerning its chemical stability in such formulations or its mechanisms for controlled release are not available.

Advanced Separation Techniques

No literature could be found describing the synthesis of derivatives of This compound for use as adsorbents in advanced separation techniques, such as chromatography or solid-phase extraction.

Future Research Directions and Emerging Paradigms in 1 1 Methyl 1h Indol 3 Yl Ethanone Oxime Research

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) has become a transformative force in drug discovery and materials science, capable of dramatically accelerating the research and development process. nih.govpreprints.org For 1-(1-Methyl-1H-indol-3-yl)-ethanone oxime, these computational tools offer a powerful approach to predict its properties and guide the discovery of new derivatives with enhanced activities.

AI/ML models can be trained on large datasets of existing small molecules to predict a wide range of characteristics, from physicochemical properties to biological activities and potential off-target interactions. mdpi.comresearchgate.net For instance, deep learning models like convolutional neural networks (CNNs) and graph convolutional networks (GCNs) can analyze the molecule's structure to predict its binding affinity to specific biological targets with increasing accuracy. preprints.orggriffith.edu.au Generative models can even design novel analogues of the parent compound, optimized for desired properties like synthesizability and drug-likeness. researchgate.net

Future research could involve developing bespoke ML models trained specifically on datasets of indole (B1671886) and oxime-containing compounds. Such models could predict the biological activities of this compound and guide the synthesis of a focused library of derivatives with a higher probability of success, thereby reducing the time and cost associated with traditional screening methods. nih.gov

Table 1: Potential Applications of AI/ML in this compound Research

AI/ML Application Description Potential Outcome for the Target Compound
Predictive Modeling Utilizes algorithms (e.g., Random Forest, SVM, Neural Networks) to forecast biological activity and physicochemical properties. mdpi.com Prediction of potential anticancer, antimicrobial, or anti-inflammatory activities; estimation of solubility and permeability.
Generative Chemistry Employs deep learning models (e.g., GANs, VAEs) to design novel molecular structures based on the core scaffold. researchgate.net Creation of new, optimized derivatives of this compound with improved target specificity.
High-Throughput Virtual Screening Computationally screens the compound against vast libraries of biological targets to identify potential interactions. nih.gov Identification of novel protein targets and mechanisms of action, accelerating hypothesis generation.

| ADME/Tox Prediction | Models absorption, distribution, metabolism, excretion, and toxicology profiles early in the discovery phase. researchgate.net | Early-stage de-risking of the chemical scaffold for further development in non-human systems. |

Exploration of Novel Synthetic Methodologies (e.g., flow chemistry, electrochemistry, biocatalysis)

Advancements in synthetic chemistry offer more efficient, sustainable, and scalable routes to produce this compound and its derivatives. Moving beyond traditional batch synthesis is crucial for process intensification and green chemistry. polimi.it

Flow Chemistry: Continuous-flow synthesis, where reagents are pumped through a network of tubes and reactors, offers superior control over reaction parameters like temperature and pressure. mdpi.com This technology allows for the use of solvents above their boiling points, intensifying processes and often leading to higher yields and shorter reaction times compared to batch methods. polimi.itmdpi.com The Fischer indole synthesis, a classic method for creating the indole nucleus, has been successfully adapted to flow systems, demonstrating the applicability of this technology to the core scaffold of the target compound. mdpi.com

Electrochemistry: Electrochemical synthesis uses electricity to drive chemical reactions, often avoiding the need for harsh reagents. researchgate.net This method is gaining traction as a green alternative for creating complex molecules, including indole derivatives. researchgate.net

Biocatalysis: The use of enzymes or whole-cell systems as catalysts offers high selectivity under mild reaction conditions. polimi.it While specific biocatalysts for this compound are yet to be identified, the broader field of biocatalysis presents a promising avenue for the chiral synthesis of derivatives or for specific functional group transformations in a highly sustainable manner. polimi.it

Multi-Omics Approaches to Unravel Complex Biological Interactions at a Systems Level

To understand the biological impact of this compound, a systems-level perspective is indispensable. Multi-omics, the integration of data from genomics, transcriptomics, proteomics, and metabolomics, provides a comprehensive view of the molecular changes induced by a compound within a biological system. frontlinegenomics.comthermofisher.com

By treating a non-human biological model (e.g., cell cultures or model organisms) with the compound and analyzing the subsequent changes across these different "omic" layers, researchers can construct a holistic picture of its mechanism of action. thermofisher.com For example, transcriptomics might reveal which genes are up- or down-regulated, proteomics can identify changes in protein expression and post-translational modifications, and metabolomics can uncover alterations in metabolic pathways. nih.govmdpi.com

This integrated approach can reveal not only the primary target of the compound but also its downstream effects and off-target interactions, providing critical insights into its broader biological role. thermofisher.comnih.gov Such studies are crucial for elucidating the complex interplay between the compound and the host's physiology, particularly given the known role of microbial indole metabolites in influencing host systems. nih.gov

Development of Targeted Degraders and PROTAC-like Molecules Based on the Core Scaffold

Targeted protein degradation (TPD) is a revolutionary therapeutic modality that uses small molecules to eliminate disease-causing proteins rather than just inhibiting them. biorxiv.org Proteolysis-targeting chimeras (PROTACs) are a major class of TPDs. These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. cas.orgnih.gov

The indole and spiro-fused oxindole (B195798) scaffolds are recognized as privileged structures in drug discovery and have been successfully incorporated into PROTACs as ligands for various POIs. nih.gov Given its structure, the 1-(1-methyl-1H-indol-3-yl) moiety of the target compound could serve as a potential POI-binding ligand. Future research could focus on identifying a protein that binds to this scaffold and subsequently designing and synthesizing PROTACs. This would involve tethering the this compound scaffold to a known E3 ligase-recruiting ligand (e.g., for Cereblon or VHL) via a chemical linker. researchgate.net This strategy could unlock new therapeutic avenues, potentially targeting proteins previously considered "undruggable" with traditional inhibitors. biorxiv.org

Table 2: Design Strategy for a PROTAC Based on the Target Compound

Component Function Example Moiety
Protein of Interest (POI) Ligand Binds to the target protein intended for degradation. This compound
Linker Covalently connects the two ligands with optimal spacing and geometry for ternary complex formation. cas.org Polyethylene glycol (PEG), alkyl chains

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase (e.g., CRBN, VHL) to the target protein. researchgate.net | Thalidomide analogues (for CRBN), VHL-1 analogues |

Advanced Mechanistic Studies in non-human biological systems focusing on pathway elucidation

A deep understanding of how this compound interacts with biological systems requires detailed mechanistic studies. The indole scaffold is present in a vast array of bioactive natural products and pharmaceuticals, and it is known to interact with numerous biological targets, including enzymes and receptors. nih.govresearchgate.net

Initial studies could investigate the compound's effect on key cellular pathways. For instance, many indole derivatives are known to target tubulin, a critical component of the cytoskeleton involved in cell division, making them potent anticancer agents. nih.gov Research could explore whether this compound inhibits tubulin polymerization or acts as a microtubule degradation agent. mdpi.com Furthermore, indole prenyltransferases are a family of enzymes that attach prenyl groups to the indole core, and studying the interaction of the target compound with such enzymes could reveal novel metabolic pathways or inhibitory activities. rsc.org In vitro studies using various cell lines (e.g., cancer cell lines) and model organisms (e.g., C. elegans) could help elucidate its specific biological effects and molecular targets. nih.govmdpi.com

Green and Sustainable Chemistry Initiatives in Oxime Synthesis and Application Development

The principles of green chemistry aim to reduce the environmental impact of chemical processes. numberanalytics.com The synthesis of oximes, traditionally involving toxic solvents like pyridine (B92270) and long reaction times, is an area ripe for sustainable innovation. nih.gov

Recent research has demonstrated several greener methods for oxime synthesis. These include solvent-free mechanochemical approaches, where reactants are simply ground together, and the use of water as a solvent, which drastically reduces organic waste. nih.govnih.gov Catalysts such as bismuth(III) oxide (Bi₂O₃) or natural acids derived from fruit juice have been employed in these environmentally friendly syntheses, often resulting in excellent yields and short reaction times. nih.govijprajournal.com Future work on this compound should prioritize the adoption and optimization of these green methodologies for its synthesis and the development of its derivatives. numberanalytics.comnih.gov This not only minimizes environmental harm but also aligns with the growing demand for sustainable practices in the chemical and pharmaceutical industries.

Table 3: Comparison of Synthetic Methods for Oximes

Method Conditions Sustainability Features Reference
Classical Synthesis Refluxing in alcohol with hydroxylamine (B1172632) hydrochloride and pyridine. Low yield, long reaction time, toxic solvent (pyridine), effluent pollution. nih.gov
Mechanochemistry Grinding reactants at room temperature with a catalyst (e.g., Bi₂O₃) without solvent. Solvent-free, minimizes waste, short reaction time, high yields. nih.gov
Aqueous Synthesis Reaction in water at room temperature, sometimes with a catalyst. Use of a green solvent (water), safe, and affordable. ijprajournal.com

| Microwave-Assisted | Use of microwave irradiation to accelerate the reaction. | Reduced reaction times and energy consumption. | numberanalytics.com |

Q & A

Q. What are the standard protocols for synthesizing 1-(1-methyl-1H-indol-3-yl)-ethanone oxime, and how can reaction conditions be optimized for improved yields?

  • Methodological Answer : The synthesis typically involves condensation of 1-(1-methyl-1H-indol-3-yl)-ethanone with hydroxylamine hydrochloride under reflux in ethanol. For example, analogous oxime syntheses (e.g., 1-(4-aminophenyl)ethanone O-methyl oxime) use ethanol as a solvent with 24-hour stirring at 333–338 K . Yield optimization may involve adjusting stoichiometry (e.g., 1:1 molar ratio of ketone to hydroxylamine), solvent polarity, or temperature gradients. Recrystallization from ethanol is common for purification, yielding ~68.9% in similar systems .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural identity and purity of this oxime derivative?

  • Methodological Answer :
  • NMR : Key signals include the oxime proton (NH-OH) at δ 10–12 ppm (broad) and methyl groups on the indole ring (δ 2.5–3.5 ppm). Intramolecular hydrogen bonds (O-H···O, N-OH···O) can be identified via NOESY or COSY .
  • IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and O-H (3200–3400 cm⁻¹) confirm oxime formation .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (e.g., calculated m/z for C₁₁H₁₃N₂O: 205.0739) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Refer to OSHA HCS guidelines: Use PPE (gloves, lab coat, goggles) to avoid inhalation/contact. Ethanol-based recrystallization requires fume hood use due to flammability. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does crystallographic refinement (e.g., SHELX) aid in resolving conformational ambiguities in oxime derivatives?

  • Methodological Answer : SHELXL is ideal for small-molecule refinement. For example, assign anisotropic displacement parameters (ADPs) to oxime oxygen/nitrogen atoms. Use TWIN commands for handling twinned crystals, common in oximes due to hydrogen-bonded networks. Validate with R-factor convergence (<5% discrepancy) .

Key Citations for Further Reading

  • Synthesis & Crystallography :
  • Spectroscopic Analysis :
  • Computational Modeling :
  • Bioactivity Studies :

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.